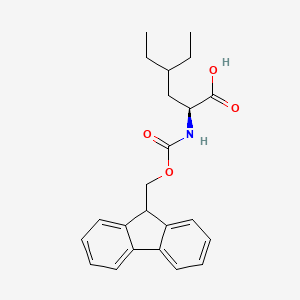

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology and Peptide Engineering

The incorporation of unnatural amino acids into peptides and proteins allows for the creation of molecules with enhanced or entirely new properties. These modifications can lead to increased stability against enzymatic degradation, improved receptor binding affinity and selectivity, and the introduction of novel functionalities such as fluorescent probes or photo-crosslinkers. kennesaw.edu By moving beyond the confines of the natural amino acid repertoire, researchers can design peptides with improved therapeutic potential and create sophisticated tools to probe biological systems. The use of unnatural amino acids is a key strategy in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.

Overview of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid as a Chiral Building Block

This compound serves as a chiral building block in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The "S" designation indicates a specific stereochemistry at the alpha-carbon, which is crucial for the three-dimensional structure and biological activity of the resulting peptide. The Fmoc protecting group on the amino terminus is a key feature for its use in SPPS, as it can be readily removed under mild basic conditions to allow for the stepwise addition of subsequent amino acids.

The 4-ethyl-hexanoic acid side chain is of particular interest. Its branched, aliphatic nature contributes to the hydrophobicity of the molecule. When incorporated into a peptide sequence, this bulky and non-polar side chain can influence the peptide's conformation and its interactions with biological targets. Research on the core structure, 2-amino-4-ethylhexanoic acid (AEH), has shown that its high hydrophobicity and steric hindrance can significantly affect the activity of enzymes like chymotrypsin. nih.gov This suggests that peptides containing this residue may exhibit altered enzymatic stability or unique binding characteristics.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-ethylhexanoic acid |

| CAS Number | 134055-71-3 aksci.com |

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 381.47 g/mol |

| Appearance | White to off-white powder |

| Chirality | (S)-enantiomer |

| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

Current Research Landscape and Key Challenges in the Study of this compound

The current research landscape for unnatural amino acids is vibrant, with a continuous demand for novel building blocks to address diverse scientific questions. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on similar aliphatic, bulky unnatural amino acids.

Detailed Research Findings (Inferred):

The incorporation of bulky, hydrophobic side chains like 4-ethyl-hexanoic acid can be expected to:

Induce Conformational Constraints: The steric bulk of the side chain can restrict the rotational freedom of the peptide backbone, leading to more defined secondary structures. This can be advantageous in designing peptides that mimic the conformation of a protein's binding loop.

Enhance Lipophilicity: Increased hydrophobicity can improve a peptide's ability to cross cell membranes, a desirable property for intracellular drug targets.

Modulate Binding Interactions: The non-polar side chain can participate in hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity and selectivity.

Increase Proteolytic Stability: The unnatural side chain can hinder the recognition and cleavage of the peptide by proteases, thereby extending its biological half-life.

Key Challenges:

Despite the potential benefits, the synthesis and application of this compound and similar unnatural amino acids present several challenges:

Synthesis of the Building Block: The multi-step synthesis of the pure (S)-enantiomer of 2-amino-4-ethylhexanoic acid and its subsequent Fmoc protection can be complex and costly. Achieving high enantiomeric purity is critical, as the presence of the (R)-enantiomer can lead to undesired side products and complicate purification and biological evaluation.

Incorporation into Peptides: During solid-phase peptide synthesis, the coupling of bulky amino acids can be sterically hindered, leading to incomplete reactions and lower yields. Optimization of coupling reagents and reaction conditions is often necessary to ensure efficient incorporation. kennesaw.edu

Peptide Aggregation: The increased hydrophobicity imparted by the 4-ethyl-hexanoic acid side chain can lead to aggregation of the peptide during synthesis and purification, making it difficult to handle and characterize.

Predicting Conformational Effects: While the introduction of a bulky side chain is expected to influence peptide conformation, predicting the precise structural outcome can be challenging and often requires detailed spectroscopic analysis and molecular modeling.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVIPVJYGAMKH-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Fmoc Amino 4 Ethyl Hexanoic Acid

Stereoselective Synthesis Strategies for Enantiomeric Purity

Achieving high enantiomeric purity is paramount in the synthesis of chiral amino acids. Several strategies have been developed to control the stereochemistry at the α-carbon, including chiral auxiliary-mediated methods, asymmetric alkylations, and biocatalytic approaches.

Chiral Auxiliary-Mediated Approaches (e.g., Ni(II) Complexes of Glycine (B1666218) Schiff Bases)

A powerful and widely used method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.gov This approach offers high levels of stereocontrol, and the chiral auxiliary can often be recovered and reused. nih.gov

The general strategy employs a Schiff base formed between glycine and a chiral aldehyde or ketone, which then coordinates to a Ni(II) center. A common and effective chiral auxiliary is derived from (S)-proline, such as (S)-o-[(N-benzylprolyl)amino]benzophenone. rsc.org The resulting square planar Ni(II) complex effectively shields one face of the glycine-derived carbanion, leading to highly diastereoselective alkylation upon reaction with an electrophile. nih.gov

For the synthesis of (S)-2-amino-4-ethyl-hexanoic acid, the required electrophile would be 1-halo-2-ethylbutane. The alkylation is typically performed in an aprotic solvent like DMF or acetonitrile (B52724) in the presence of a base. rsc.orgnih.gov After the alkylation step, the complex is disassembled by acid hydrolysis, releasing the desired (S)-amino acid and the chiral auxiliary. The free amino acid is then typically protected in situ. nih.govmdpi.com Research has shown that this method can be applied on a large scale to produce various non-proteinogenic amino acids with high yield and stereoselectivity. nih.govmdpi.com

Table 1: Representative Conditions for Asymmetric Alkylation of Ni(II)-Glycine Complexes

| Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Excess (de %) | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) Bromide | Solid NaOH | DMF | 25 | High | 70-92 | rsc.org |

| Allyl Bromide | Solid NaOH | DMF | 25 | High | 70-92 | rsc.org |

| Pentafluorobenzyl Bromide | DBU | MeCN | 0 | 95 | 90 | nih.gov |

| 3,5-Bis(trifluoromethyl)benzyl bromide | DBU | MeCN | 0 | 97 | >99 | nih.gov |

Asymmetric Alkylation of Glycine Derivatives

Beyond the use of Ni(II) complexes, other methods for the asymmetric alkylation of glycine derivatives have been developed. These strategies often rely on attaching a different type of chiral auxiliary to the glycine molecule or using a chiral phase-transfer catalyst. nih.govzendy.io

One established method is the alkylation of glycine Schiff base esters, such as benzophenone (B1666685) imine of glycine ethyl ester, under phase-transfer catalysis (PTC) conditions. nih.gov In this approach, an achiral glycine substrate is deprotonated by a strong base in a biphasic system, and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidine) shuttles the enolate into the organic phase where it reacts with the alkylating agent. The chirality of the catalyst dictates the stereochemical outcome of the reaction.

Another approach involves the use of chiral imidazolidinone auxiliaries, such as the (S)-Boc-BMI auxiliary. zendy.io Alkylation of the enolate derived from this glycine equivalent, followed by deprotection, can yield the desired α-amino acid. zendy.io A classical, albeit less direct, method is the alkylation of diethyl acetamidomalonate with the appropriate alkyl halide (1-halo-2-ethylbutane), followed by enzymatic or chemical resolution to isolate the desired (S)-enantiomer. researchgate.net

Chemoenzymatic and Biocatalytic Pathways for Chiral Amino Acid Production

Biocatalysis offers a highly efficient and environmentally benign route to enantiomerically pure amino acids. nih.govnih.gov Enzymes operate under mild conditions and exhibit exceptional stereo- and regioselectivity.

Key enzymatic methods applicable to the synthesis of (S)-2-amino-4-ethyl-hexanoic acid include:

Transaminases (Aminotransferases): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a keto acid. The synthesis would start with the corresponding α-keto acid, 2-keto-4-ethyl-hexanoic acid, which is converted to (S)-2-amino-4-ethyl-hexanoic acid with high enantiomeric excess. This technology has been successfully implemented on an industrial scale for the production of various chiral amines and amino acids. nih.gov

Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of an α-keto acid using ammonia (B1221849) and a reducing cofactor like NADH or NADPH. The stereoselectivity is determined by the specific dehydrogenase used.

Acylase-Catalyzed Kinetic Resolution: This method begins with the chemical synthesis of a racemic mixture of N-acyl-2-amino-4-ethyl-hexanoic acid. A specific aminoacylase (B1246476) enzyme is then used to selectively hydrolyze the N-acyl group from the L-enantiomer (the (S)-form in this case), leaving the D-enantiomer acylated. The resulting free amino acid and the acylated form can then be separated.

These chemoenzymatic strategies are attractive due to their high selectivity, reduced waste production, and operation under mild, aqueous conditions. nih.gov

Protecting Group Chemistry in the Synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

The protection of the α-amino group is a prerequisite for using the synthesized amino acid in peptide synthesis. The Fmoc group is the standard choice for modern solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups. iris-biotech.de

Fmoc Group Installation Techniques (e.g., Fmoc-OSu, Fmoc-Cl)

The Fmoc group is typically introduced onto the α-amino group of the newly synthesized (S)-2-amino-4-ethyl-hexanoic acid under Schotten-Baumann conditions. wikidot.comtotal-synthesis.com This involves reacting the amino acid with an Fmoc-donating reagent in the presence of a mild base. The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikidot.com

The reaction is generally performed by dissolving the amino acid in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and then adding the Fmoc reagent dissolved in an organic solvent like dioxane or DMF.

Table 2: Comparison of Common Fmoc Reagents

| Reagent | Structure | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate | Highly reactive, cost-effective. | Moisture sensitive; can lead to dipeptide formation if conditions become acidic. | wikidot.comtotal-synthesis.com |

| Fmoc-OSu | N-(9-Fluorenylmethyloxycarbonyloxy)succinimide | More stable than Fmoc-Cl; easier to handle; fewer side reactions. | Can decompose to Fmoc-β-alanine if excess base and reagent are used. | wikidot.comtotal-synthesis.com |

In practice, Fmoc-OSu is often preferred as its reactivity is more controlled, leading to cleaner reactions and higher yields of the desired N-Fmoc protected amino acid. total-synthesis.com Following the reaction, a simple acid-base workup is usually sufficient to isolate the product. wikidot.com

Orthogonal Protecting Group Strategies for Side Chain Functionalities

The concept of "orthogonality" in protecting group chemistry is fundamental to complex chemical syntheses, particularly in peptide synthesis. iris-biotech.debiosynth.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering chemical conditions. acs.org This allows for the selective deprotection of one functional group while others remain intact. sigmaaldrich.com

The side chain of this compound is an inert alkyl group and does not require protection. However, when this amino acid is incorporated into a peptide chain containing other residues with reactive side chains (e.g., lysine, aspartic acid, cysteine), an orthogonal protection strategy is essential. peptide.com

The most common orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy. iris-biotech.debiosynth.com

Nα-Fmoc group: This group is base-labile and is selectively removed at each step of peptide chain elongation using a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF. wikidot.com

Side-Chain Protecting Groups: Functional groups on amino acid side chains are protected with acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., t-butyl (tBu) for alcohols and carboxylic acids, tert-butyloxycarbonyl (Boc) for amines). These groups are stable to piperidine but are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, such as 95% trifluoroacetic acid (TFA). iris-biotech.de

For more complex syntheses, such as the creation of branched or cyclic peptides, additional levels of orthogonality are required. sigmaaldrich.com

Table 3: Examples of Orthogonal Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Functional Group | Protecting Group | Cleavage Reagent | Stability | Reference |

|---|---|---|---|---|---|

| Asp/Glu | Carboxyl | t-Butyl (tBu) | 95% TFA | Stable to piperidine | iris-biotech.depeptide.com |

| Lys/Orn | Amine | t-Butyloxycarbonyl (Boc) | 95% TFA | Stable to piperidine | biosynth.com |

| Ser/Thr/Tyr | Hydroxyl | t-Butyl (tBu) | 95% TFA | Stable to piperidine | iris-biotech.de |

| Cys | Thiol | Trityl (Trt) | >90% TFA | Stable to piperidine | peptide.com |

| Lys | Amine | ivDde | 2% Hydrazine in DMF | Stable to TFA, piperidine | sigmaaldrich.com |

This strategic use of orthogonal protecting groups allows for precise chemical manipulations at specific sites within a growing peptide chain, enabling the synthesis of highly complex and modified biomolecules. sigmaaldrich.com

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-ethylhexanoic acid |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate |

| Fmoc-OSu | N-(9-Fluorenylmethyloxycarbonyloxy)succinimide |

| Boc | tert-Butyloxycarbonyl |

| tBu | tert-Butyl |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| DMF | N,N-Dimethylformamide |

| TFA | Trifluoroacetic acid |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| All | Allyl |

| Trt | Trityl |

| (S)-Boc-BMI | (S)-2-tert-Butyl-1-tert-butyloxycarbonyl-3-methylimidazolidin-4-one |

| MeCN | Acetonitrile |

| MeOH | Methanol |

Optimization of Reaction Conditions to Preserve Stereochemical Integrity

The synthesis of enantiomerically pure non-proteinogenic amino acids like this compound presents a significant challenge, primarily due to the risk of racemization at the α-carbon. The stereochemical integrity of the chiral center is paramount, as the biological activity of peptides and other molecules incorporating this amino acid is often highly dependent on its specific configuration. The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group and subsequent peptide coupling steps are critical points where epimerization can occur, particularly under basic conditions or at elevated temperatures.

While specific, detailed research findings and comprehensive data tables on the optimization of reaction conditions exclusively for this compound are not extensively available in publicly accessible literature, general principles for preserving stereochemical integrity in sterically hindered, gamma-branched amino acids can be applied. The optimization of several key parameters is crucial to minimize the formation of the corresponding (R)-enantiomer. These parameters include the choice of solvent, base, coupling reagent, and reaction temperature.

Influence of Solvent:

The polarity and coordinating ability of the solvent can significantly impact the rate of racemization. Aprotic polar solvents are common in peptide synthesis; however, their properties can influence the stability of the enolate intermediate, which is a precursor to racemization.

Table 1: Illustrative Impact of Solvent on Stereochemical Integrity

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e.) of Product (%) |

| Dichloromethane (B109758) (DCM) | 9.1 | >99 |

| Tetrahydrofuran (THF) | 7.5 | 98 |

| Acetonitrile (MeCN) | 37.5 | 97 |

| N,N-Dimethylformamide (DMF) | 36.7 | 95 |

Note: The data in this table is illustrative and based on general principles for similar compounds, not on specific experimental results for this compound.

Influence of Base:

The choice and concentration of the base used during Fmoc deprotection and coupling are critical. Stronger bases and higher concentrations can increase the rate of proton abstraction from the α-carbon, leading to a higher degree of racemization. The use of sterically hindered, non-nucleophilic bases is often preferred.

Table 2: Illustrative Effect of Base on Racemization

| Base | pKa of Conjugate Acid | % Racemization |

| N,N-Diisopropylethylamine (DIPEA) | 10.7 | 3.5 |

| 2,4,6-Collidine | 7.4 | 1.2 |

| N-Methylmorpholine (NMM) | 7.4 | 2.1 |

| Piperidine (20% in DMF) | 11.1 | Not directly used in coupling |

Note: The data in this table is illustrative and based on general principles for similar compounds, not on specific experimental results for this compound.

Influence of Coupling Reagent:

Modern coupling reagents are designed to be highly efficient while minimizing racemization. The formation of certain activated intermediates, such as oxazolones, is a known pathway for epimerization. The choice of coupling reagent and any additives can significantly suppress this side reaction. nih.gov For sterically hindered amino acids, a balance must be struck between achieving a high coupling yield and maintaining chiral purity.

Table 3: Illustrative Comparison of Coupling Reagents

| Coupling Reagent | Additive | Coupling Time (min) | Enantiomeric Purity (%) |

| HBTU | HOBt | 30 | 98.5 |

| HATU | HOAt | 30 | 99.2 |

| DIC | Oxyma Pure | 45 | 99.5 |

| PyBOP | None | 30 | 97.8 |

Note: The data in this table is illustrative and based on general principles for similar compounds, not on specific experimental results for this compound.

Influence of Temperature:

Elevated temperatures are often employed to overcome the steric hindrance associated with bulky amino acids and to speed up sluggish coupling reactions. However, higher temperatures also provide more energy for the system to overcome the activation barrier for racemization. nih.gov Therefore, careful optimization of the reaction temperature is essential.

Table 4: Illustrative Effect of Temperature on Stereochemical Purity

| Temperature (°C) | Coupling Time (min) | % (R)-enantiomer |

| 25 | 60 | <0.5 |

| 50 | 30 | 1.8 |

| 75 | 15 | 4.2 |

Note: The data in this table is illustrative and based on general principles for similar compounds, not on specific experimental results for this compound.

Analytical and Spectroscopic Characterization Techniques for S 2 Fmoc Amino 4 Ethyl Hexanoic Acid

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in separating (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid from impurities and its corresponding enantiomer. These methods provide critical data on the chemical and chiral purity of the compound.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. Reversed-phase HPLC, utilizing a C18 column, is commonly employed to separate the compound from any non-polar and polar impurities. The mobile phase typically consists of a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is frequently performed using UV absorbance, as the fluorenyl group of the Fmoc protecting group exhibits strong absorbance, typically around 265 nm. Purity levels are often expected to be greater than 95%. isotope.comsigmaaldrich.com

The determination of enantiomeric excess is crucial, and this is achieved through Chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective in separating the enantiomers of Fmoc-protected amino acids. nih.gov For instance, a Lux Cellulose-2 column under reversed-phase conditions with a mobile phase of acetonitrile and water with a TFA additive can achieve baseline separation of enantiomers. nih.gov The ability to achieve high enantiomeric purity, often exceeding 99% enantiomeric excess (ee), is critical for its application in peptide synthesis to prevent the formation of diastereomeric peptides. nih.gov

Table 1: Typical HPLC and Chiral HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |

| Column | Reversed-Phase C18 | Polysaccharide-based (e.g., Lux Cellulose-2) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | Acetonitrile/Water with 0.1% TFA (isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 265 nm | UV at 220 nm or 265 nm |

| Temperature | Ambient | Ambient |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. Therefore, derivatization to a more volatile form is necessary. While silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common method for making amino acids amenable to GC analysis, it is less common for Fmoc-protected amino acids as the primary goal is often non-destructive analysis. beilstein-journals.org

However, for specific analytical purposes, such as quantifying trace amounts of the free amino acid, a GC-based method can be employed after removal of the Fmoc group and subsequent derivatization. For instance, the free amino acid can be esterified and then acylated to produce a volatile derivative suitable for GC-flame ionization detection (FID) or GC-mass spectrometry (MS) analysis. researchgate.net This approach is particularly useful for detecting and quantifying any free amino acid impurity in the Fmoc-protected product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions involving this compound, such as its synthesis or its use in peptide coupling reactions. researchgate.net The significant UV activity of the Fmoc group allows for easy visualization of the compound on a TLC plate under a UV lamp (254 nm). researchgate.net

A typical mobile phase for the TLC analysis of Fmoc-amino acids is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes. The relative polarity of the compound influences its retention factor (Rf) value. As a reaction proceeds, the appearance of a new spot corresponding to the product and the disappearance of the starting material spot can be qualitatively observed. This allows for a quick assessment of reaction completion before proceeding with more quantitative methods like HPLC.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and the integrity of its various functional groups.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and selective method for analysis.

In electrospray ionization (ESI) mass spectrometry, the compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The calculated monoisotopic mass of C₂₃H₂₇NO₄ is 381.1940 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the compound's elemental formula.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure through fragmentation analysis. A characteristic fragmentation pattern for Fmoc-protected amino acids involves the loss of the Fmoc group (222 Da), often observed as a neutral loss or as the fluorenylmethyl cation at m/z 179. The remaining fragment corresponds to the free amino acid. This fragmentation pattern is a key diagnostic tool in the identification of Fmoc-protected amino acids. nih.govchemicalbook.com

Incorporation of S 2 Fmoc Amino 4 Ethyl Hexanoic Acid into Peptidic Architectures

Methodological Advances in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, valued for its efficiency and potential for automation. csic.es The core principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. chempep.combiosynth.com This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps. chempep.com

The Fmoc/tBu strategy is the most widely adopted approach in modern SPPS due to its use of milder reaction conditions compared to older Boc/Bzl methods. csic.esaltabioscience.com The strategy is built on an orthogonal protection scheme where the temporary Nα-amino protecting group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed at each cycle, while permanent side-chain protecting groups, typically based on the acid-labile tert-butyl (tBu) group, remain intact until the final cleavage step. csic.espeptide.comiris-biotech.de

For (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid, the aliphatic side chain is non-reactive and does not require a protecting group. This simplifies its use as a building block, as concerns about side-chain reactions are eliminated. However, the primary challenge lies in the steric hindrance presented by the bulky 4-ethyl-hexyl group, which can impede both coupling and deprotection steps. cem.com Optimization for including such residues focuses on ensuring complete reactions through the appropriate selection of coupling reagents, reaction times, and deprotection conditions to overcome the spatial obstruction. cem.comnih.gov The hydrophobicity of the Fmoc group, combined with the bulky side chain, can also promote peptide aggregation on the solid support, a phenomenon that can be mitigated by careful selection of resins and solvents. csic.es

The formation of a peptide bond between a sterically hindered residue like this compound and the N-terminus of the resin-bound peptide is often slow and inefficient with traditional coupling methods. researchgate.net Standard carbodiimide (B86325) activators such as N,N'-dicyclohexylcarbodiimide (DCC) are often insufficient, leading to low yields. researchgate.netbachem.com

To overcome this, highly efficient in-situ activating reagents are employed. These are typically phosphonium (B103445) or aminium salts that react with the protected amino acid to form a highly reactive activated species, facilitating rapid amide bond formation even in sterically demanding situations. sigmaaldrich.com The mechanism involves the formation of active esters, such as those derived from HOBt or its more reactive analogues HOAt and Oxyma Pure, which are then readily attacked by the free amine of the peptide chain. sigmaaldrich.com The pyridine (B92270) nitrogen in HOAt provides anchimeric assistance, further accelerating the coupling reaction, making reagents that generate OAt esters particularly effective. sigmaaldrich.com Microwave-assisted SPPS has also emerged as a powerful technique to drive difficult couplings of bulky amino acids to completion quickly and efficiently. cem.com

Table 1: Comparison of Modern Coupling Reagents for Hindered Amino Acids

| Reagent | Full Name | Class | Key Advantages | Considerations |

|---|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Aminium Salt | Highly efficient for hindered couplings; generates reactive OAt esters. sigmaaldrich.com | More expensive than HBTU; can cause guanidinylation of the free amine. sigmaaldrich.com |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-Chloro | Aminium Salt | More reactive and soluble than HBTU; cost-effective alternative to HATU. sigmaaldrich.com | Can cause guanidinylation side reactions. sigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Coupling efficiency comparable to HATU; incorporates non-explosive and less allergenic Oxyma Pure moiety. bachem.com Excellent for microwave SPPS. bachem.com | Limited solution stability. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for routine and difficult couplings; does not cause guanidinylation. sigmaaldrich.com | Produces carcinogenic HMPA as a byproduct. |

| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Thiuronium Salt | Shows good results in couplings of sterically hindered amino acids, with lower reported racemization than other reagents. bachem.com | A more specialized reagent. |

The removal of the Nα-Fmoc group is a critical step repeated throughout the synthesis. acsgcipr.org The standard procedure utilizes a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comiris-biotech.de The mechanism proceeds via a β-elimination reaction, where the secondary amine base abstracts the acidic proton on the fluorenyl ring system. peptide.com This leads to the formation of dibenzofulvene (DBF), which is a reactive electrophile. Piperidine acts as both the deprotection catalyst and a scavenger, trapping the DBF to form a stable adduct that is washed away. altabioscience.compeptide.com

For sequences containing sterically hindered amino acids where deprotection may be sluggish, alternative bases can be more effective.

4-Methylpiperidine : This base has been shown to deprotect the Fmoc group as efficiently as piperidine. iris-biotech.deresearchgate.net A significant practical advantage is that it is not a controlled substance in many jurisdictions, simplifying procurement and handling compared to piperidine. iris-biotech.descielo.org.mx

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : DBU is a non-nucleophilic, sterically hindered base that removes the Fmoc group much more rapidly than piperidine. peptide.compeptide.com Its high reactivity can be beneficial for improving deprotection yields in difficult sequences. peptide.com However, because DBU is non-nucleophilic, it cannot act as a scavenger for the dibenzofulvene byproduct. peptide.compeptide.com Therefore, it is often used in low concentrations (e.g., 2%) in combination with a nucleophilic scavenger like piperidine (e.g., 2%). peptide.com Caution is advised when using DBU in sequences containing residues like aspartic acid, as it can catalyze aspartimide side-reaction formation. peptide.compeptide.com

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Relative Speed | Mechanism/Role | Key Considerations |

|---|---|---|---|---|

| Piperidine | 20% in DMF | Standard | Base catalyst and nucleophilic scavenger for DBF. altabioscience.compeptide.com | A controlled substance in many regions. iris-biotech.de Can be slow for hindered residues. |

| 4-Methylpiperidine | 20% in DMF | Standard | Base catalyst and nucleophilic scavenger for DBF. scielo.org.mx | Not a controlled substance; efficacy is comparable to piperidine. iris-biotech.descielo.org.mx |

| DBU | 2-5% in DMF | Very Fast | Non-nucleophilic base catalyst. peptide.compeptide.com | Requires a separate scavenger (e.g., piperidine) to trap DBF. peptide.com Can promote side reactions like aspartimide formation. peptide.com |

The choice of the solid support (resin) and the linker that attaches the peptide to it is fundamental to a successful synthesis. nih.govspringernature.com The resin serves as an insoluble anchor, while the linker's chemistry dictates the conditions required for final cleavage and determines the C-terminal functionality of the resulting peptide. chempep.combiosynth.com

Resin Matrix : The most common resins are based on polystyrene (PS) cross-linked with divinylbenzene. biosynth.com While effective and inexpensive, PS resins swell well in non-polar solvents but poorly in the polar solvents used for SPPS. biosynth.com To address this, polyethylene (B3416737) glycol (PEG) has been grafted onto PS supports (e.g., TentaGel) or used to create composite resins that exhibit excellent swelling properties in a wide range of solvents, improving reaction kinetics. biosynth.com

Linker Chemistry : For the Fmoc/tBu strategy, acid-labile linkers are used, allowing the peptide to be cleaved from the resin under acidic conditions (e.g., with trifluoroacetic acid, TFA) that simultaneously remove the side-chain protecting groups. csic.es The choice of linker is dictated by the desired C-terminal group:

Wang Linker : This is a p-alkoxybenzyl alcohol-based linker used to produce peptides with a C-terminal carboxylic acid. peptide.com

Rink Amide Linker : This linker is used to generate peptides with a C-terminal amide upon cleavage with TFA. biosynth.comuci.edu

2-Chlorotrityl Chloride (2-CTC) Linker : This is a highly acid-sensitive linker that allows for the cleavage of the peptide while keeping side-chain protecting groups intact if desired. peptide.com Its steric bulk also helps to suppress side reactions such as diketopiperazine formation, which can occur with the first two amino acids of the sequence. peptide.com

Table 3: Common Resins and Linkers for Fmoc SPPS

| Resin/Linker Name | Description | Cleavage Condition | Resulting C-Terminus | Primary Use |

|---|---|---|---|---|

| Wang Resin | Polystyrene resin with a 4-hydroxybenzyl alcohol linker. peptide.com | TFA | Carboxylic Acid | Standard synthesis of peptide acids. peptide.com |

| Rink Amide Resin | Fmoc-protected amino linker on a polystyrene support. biosynth.com | TFA | Amide | Standard synthesis of peptide amides. uci.edu |

| 2-Chlorotrityl Chloride Resin | Bulky, highly acid-labile linker on polystyrene. peptide.com | Dilute TFA or other mild acids | Carboxylic Acid | Synthesis of protected peptide fragments; suppression of diketopiperazine formation. peptide.com |

Solution-Phase Peptide Synthesis Considerations

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for the large-scale production of peptides and the synthesis of complex fragments for convergent assembly strategies.

In solution-phase synthesis, the strategic use of orthogonal protecting groups is paramount to control reactivity and prevent unwanted side reactions. iris-biotech.denih.gov Unlike SPPS where one end is anchored, both the N-terminus and C-terminus of a peptide fragment must be selectively protected and deprotected. peptide.com

When preparing a peptide fragment containing this compound, a multi-layered protecting group strategy is required. For instance, the Nα-amino group might be protected with Fmoc (base-labile) or Boc (acid-labile), while the C-terminal carboxylic acid could be protected as a simple ester, such as a methyl (Me) or benzyl (B1604629) (Bzl) ester. The benzyl ester is particularly useful as it can be removed via catalytic hydrogenolysis (H₂/Pd), a condition to which Fmoc and Boc groups are stable. creative-peptides.com Another orthogonal protecting group is the allyloxycarbonyl (Alloc) group, which can be removed under neutral conditions using a palladium catalyst, adding another layer of selective deprotection. nih.gov

This orthogonality allows for the synthesis of a protected di- or tri-peptide fragment containing the unnatural residue. This fragment can then be selectively deprotected at either the N- or C-terminus and coupled with another synthesized fragment, enabling the construction of large and complex peptidic architectures. nih.gov Since the 4-ethyl-hexyl side chain of the target amino acid is unreactive, the strategic focus remains on the backbone and terminal functional groups. acs.org

Challenges and Advantages of Solution-Phase Synthesis for Complex Peptides Featuring this compound

The incorporation of non-canonical amino acids (ncAAs) such as this compound into peptide chains presents unique synthetic hurdles. This specific amino acid is characterized by a sterically bulky and hydrophobic dialkyl side chain. While solid-phase peptide synthesis (SPPS) is often the default method for peptide production, solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), offers a distinct set of capabilities and drawbacks for constructing complex peptides containing such challenging residues. researchgate.netneulandlabs.comnih.gov

Solution-phase synthesis is a traditional approach where reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each coupling and deprotection step. neulandlabs.comnih.gov This methodology's suitability for peptides with bulky, hydrophobic ncAAs like this compound is a balance of significant advantages in control and scalability against considerable challenges in efficiency and purification. neulandlabs.comamericanpeptidesociety.org

Challenges:

The primary challenges in the solution-phase synthesis of peptides featuring this compound are often related to the compound's physical properties.

Steric Hindrance: The ethyl groups on the hexanoic acid side chain create significant steric bulk. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to slow reaction rates and incomplete coupling. researchgate.netnih.gov Overcoming this may require harsher coupling conditions or specialized, highly reactive coupling agents.

Aggregation and Solubility: Peptides rich in hydrophobic residues are prone to aggregation and can exhibit poor solubility in standard organic solvents as the chain elongates. americanpeptidesociety.orgnih.gov This can complicate not only the coupling reactions but also the purification process, leading to lower yields. americanpeptidesociety.org

Process Development: Unlike the more standardized platform of SPPS, solution-phase synthesis often requires extensive process development to optimize reaction conditions, solvent systems, and purification protocols for each specific peptide sequence. bachem.com

Advantages:

Despite the difficulties, solution-phase synthesis provides key advantages that can be critical for the successful synthesis of complex, non-canonical peptides.

Scalability: LPPS is generally more amenable to large-scale industrial production compared to SPPS, which can be limited by resin loading capacity. neulandlabs.comamericanpeptidesociety.org This makes it a viable option when kilogram quantities of a specific peptide are required.

Intermediate Characterization and Purity: The ability to isolate and purify intermediates at every stage of the synthesis is a significant benefit. bachem.com This allows for rigorous quality control throughout the process, ensuring that any impurities or by-products are removed before the subsequent step. This can result in a final product of very high purity, which is crucial for therapeutic applications. bachem.comcreative-peptides.com

Direct Process Monitoring: Reactions in a homogeneous solution can be easily monitored for completion using analytical techniques like High-Performance Liquid Chromatography (HPLC), providing precise control over the reaction conditions. bachem.com

Flexibility in Reagent Use: SPS avoids the need for large excesses of reagents and solvents that are often used in SPPS to drive reactions to completion, which can offer economic and environmental benefits. nih.govbachem.com

Table 1: Comparative Analysis of Solution-Phase Synthesis for Peptides Containing this compound

| Feature | Challenges | Advantages |

| Coupling Efficiency | The bulky side chain can cause significant steric hindrance, leading to slow or incomplete reactions and requiring stronger coupling agents. nih.gov | Reaction conditions can be precisely controlled and optimized for difficult couplings. |

| Solubility | Hydrophobic aggregation of peptide chains containing the residue can lead to poor solubility in reaction solvents. americanpeptidesociety.orgnih.gov | A wider range of solvents and conditions can be explored to improve solubility compared to the constraints of a solid support. |

| Purification | Requires complex, multi-step purification (e.g., chromatography, crystallization) after each coupling, which is time-consuming and can lower overall yield. americanpeptidesociety.org | Allows for the isolation and full characterization of intermediates, ensuring high purity of the final peptide by removing accumulated impurities. bachem.com |

| Scalability | The complexity of purification can make scaling up challenging without significant process optimization. americanpeptidesociety.org | Inherently more scalable for large-quantity industrial production compared to the resin-capacity limits of SPPS. neulandlabs.com |

| Process | Generally a slower, more labor-intensive process requiring significant sequence-specific development. neulandlabs.comcreative-peptides.com | Offers flexibility in synthetic strategy, including convergent approaches where protected fragments are assembled. slideshare.net |

Chemo-Selective Ligation Techniques for Macrocyclization and Peptide Assembly

The synthesis of large peptides and proteins, or the creation of structurally constrained macrocycles, often relies on the assembly of smaller, more manageable peptide fragments. Chemo-selective ligation techniques are powerful tools for this purpose, enabling the formation of a covalent bond between two unprotected peptide segments with high specificity and yield. nih.govwikipedia.organu.edu.au These methods are particularly valuable when incorporating unnatural amino acids like this compound, as the residue can be synthesized within a smaller fragment before being ligated into the final architecture. Macrocyclization, in particular, is a key strategy for improving the stability and bioactivity of peptides. nih.govrsc.org

Native Chemical Ligation (NCL):

The most prominent and widely used method is Native Chemical Ligation (NCL). wikipedia.orgscilit.com The reaction occurs in an aqueous solution at neutral pH between a peptide fragment with a C-terminal thioester and a second fragment possessing an N-terminal cysteine residue. wikipedia.orgnih.gov The process is highly chemoselective, as the initial, reversible transthioesterification is followed by an irreversible intramolecular S-to-N acyl shift, ultimately forming a native peptide bond at the ligation site. wikipedia.orgwikipedia.org While the classic NCL reaction requires a cysteine at the junction, modern variations have expanded its scope through the use of cysteine or selenocysteine (B57510) surrogates and subsequent desulfurization or deselenization reactions, allowing for ligation at various amino acid sites. rsc.orgnih.gov

Other Ligation Strategies:

Beyond NCL, several other chemo-selective reactions have been developed to broaden the toolkit for peptide assembly and cyclization. nih.gov

Staudinger Ligation: This technique involves the reaction between a C-terminal phosphinothioester and an N-terminal azide (B81097). rsc.orgnih.gov It forms a stable amide bond and offers greater flexibility than NCL because it is not dependent on the presence of a specific amino acid at the ligation site. rsc.org However, the preparation of the required peptide precursors can be more complex. rsc.org

Serine/Threonine Ligation (STL): This method enables the formation of a native peptide bond at serine or threonine residues. It proceeds through the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) ester and another peptide with an N-terminal serine or threonine. wikipedia.orgrsc.org

α-Ketoacid-Hydroxylamine (KAHA) Ligation: KAHA ligation links a peptide with a C-terminal α-ketoacid to a peptide with an N-terminal hydroxylamine, forming a native amide bond under mild, aqueous conditions. rsc.org

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool used for macrocyclization, though it results in a non-native triazole linkage instead of a peptide bond. acs.org

The incorporation of this compound into these processes would involve its placement within one of the peptide fragments. The bulky, non-reactive side chain of the amino acid would not participate in the ligation chemistry itself but would be present as part of the final, larger peptide or macrocycle. The primary consideration would be potential steric interference if the bulky residue is positioned very close to the ligation site, which could slow the reaction rate.

Table 2: Overview of Key Chemo-Selective Ligation Techniques

| Ligation Method | Reacting Moieties | Resulting Linkage | Key Features & Applications |

| Native Chemical Ligation (NCL) | C-terminal Thioester + N-terminal Cysteine | Native Peptide Bond | The most common method; high yield and chemoselectivity. wikipedia.orgnih.gov Scope has been expanded beyond Cys with auxiliaries. rsc.orgnih.gov Used for protein total synthesis and macrocyclization. |

| Staudinger Ligation | C-terminal Phosphinothioester + N-terminal Azide | Native Peptide Bond | Not restricted to a specific amino acid at the ligation site, offering high versatility. rsc.orgnih.gov Can be used for head-to-tail cyclization. nih.gov |

| Serine/Threonine Ligation (STL) | C-terminal Salicylaldehyde Ester + N-terminal Serine or Threonine | Native Peptide Bond | Enables ligation at Ser/Thr sites, expanding junction possibilities. wikipedia.orgrsc.org |

| α-Ketoacid-Hydroxylamine (KAHA) Ligation | C-terminal α-Ketoacid + N-terminal Hydroxylamine | Native Peptide Bond | Forms an amide bond under mild aqueous conditions; by-products are water and CO2. rsc.org |

| Oxime Ligation | Aldehyde/Ketone + Hydroxylamine/Aminooxy | Oxime Bond | A bioorthogonal reaction often used for cyclization and conjugation; the resulting linkage is not a native peptide bond. acs.org |

Advanced Applications and Functional Design in Peptide and Protein Engineering Utilizing S 2 Fmoc Amino 4 Ethyl Hexanoic Acid

Design of Modified Peptides with Enhanced Structural and Functional Features

The introduction of synthetic amino acids like (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid offers a direct route to manipulate the folding and stability of peptides. The unique steric and hydrophobic properties of its side chain can be leveraged to enforce specific secondary structures or to create peptides with enhanced resistance to proteolytic degradation.

Induction and Stabilization of Secondary Structures (α-helices, β-sheets, β-turns)

The secondary structure of a peptide is critical to its biological function. The incorporation of ncAAs can enforce specific conformations such as α-helices, β-sheets, and β-turns. While peptides in nature often struggle to form stable β-sheet interactions, tending to form ill-defined aggregates, the introduction of specifically designed ncAAs can promote the formation of well-defined β-sheet structures. acs.orgnih.gov For instance, certain unnatural amino acids act as templates or "splints" that hydrogen bond to subsequent residues, inducing and stabilizing a β-sheet-like fold. nih.govacs.org

The bulky, aliphatic side chain of this compound is expected to have a significant impact on peptide secondary structure. Its incorporation could:

Stabilize β-sheets: The hydrophobic side chain can participate in favorable packing interactions within the core of a β-sheet, enhancing its stability. In some contexts, specialized ncAAs have been shown to act as templates that enforce β-sheet structure in adjacent peptide strands. nih.gov

Influence α-helical structures: The steric bulk of the 4-ethylhexyl group may either stabilize or destabilize α-helices depending on its position. When placed on the non-polar face of an amphipathic helix, it could enhance stability through increased hydrophobic interactions. Conversely, its placement could introduce steric hindrance that disrupts the canonical helical geometry.

Promote β-turns: The conformational constraints imposed by the bulky side chain could favor the formation of β-turns, which are crucial for the folding of many peptides and proteins. For example, the side chain of an ornithine-derived ncAA can form a hydrogen-bonded ring that mimics a β-turn. acs.org

Table 1: Potential Effects of this compound on Peptide Secondary Structures

| Secondary Structure | Potential Effect of Incorporation | Underlying Mechanism |

| α-Helix | Stabilization or Destabilization | Enhanced hydrophobic packing on the non-polar face (stabilization) or steric clashes with adjacent residues (destabilization). |

| β-Sheet | Stabilization | Favorable hydrophobic interactions within the sheet core; potential to act as a folding nucleus. nih.govacs.org |

| β-Turn | Induction | Steric constraints imposed by the bulky side chain can favor the tight reversal of the peptide backbone characteristic of a β-turn. acs.org |

Conformational Analysis of Peptides Incorporating this compound Through Spectroscopic and Computational Methods

Determining the precise three-dimensional structure of peptides containing ncAAs is essential for understanding their function and for rational design. A combination of spectroscopic and computational techniques is employed for this purpose. byu.edu

Computational Methods: Molecular modeling and dynamics simulations complement experimental data by providing insights into the conformational landscape and stability of peptides. researchgate.net For peptides containing non-standard residues like this compound, computational approaches are particularly valuable. byu.edu Models like HighFold2, which builds on the AlphaFold framework, are being developed to predict the structures of cyclic peptides containing unnatural amino acids by extending the parameters to these new residues. nih.gov These methods allow researchers to explore the accessible conformations and predict how the incorporation of the ncAA influences the peptide's structural preferences. researchgate.net

Table 2: Methods for Conformational Analysis of Modified Peptides

| Method | Type | Information Obtained | Relevance for this compound Peptides |

| NMR Spectroscopy | Experimental | Atomic-level structural data in solution, including inter-proton distances (NOE), dihedral angles, and hydrogen bonding patterns. nih.govnih.gov | Directly verifies the influence of the ncAA on the peptide's secondary and tertiary structure. |

| Circular Dichroism (CD) | Experimental | Information on the overall secondary structure content (α-helix, β-sheet, random coil). | Provides a rapid assessment of global conformational changes upon ncAA incorporation. |

| Molecular Dynamics (MD) | Computational | Simulates the dynamic movement of the peptide over time, revealing conformational flexibility and stability. researchgate.net | Explores the conformational landscape and identifies stable folded states influenced by the hydrophobic side chain. |

| Quantum Mechanics (QM) | Computational | Provides highly accurate calculations of electronic structure and energies for parameterizing non-standard residues. byu.edu | Essential for accurately modeling the unique properties of the ncAA in force fields used for MD simulations. |

Engineering of Proteins and Enzymes with Novel Properties

The expansion of the genetic code allows for the site-specific incorporation of ncAAs into large proteins and enzymes, opening up possibilities for creating biocatalysts and therapeutic proteins with enhanced or entirely new functions. nih.govmdpi.com

Strategies for Genetic Code Expansion and Orthogonal Translation Systems for Unnatural Amino Acid Incorporation

Incorporating a non-canonical amino acid like this compound into a protein during translation requires a set of engineered biological tools. The primary method involves the use of an "orthogonal translation system." mdpi.comacs.org This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be mutually compatible but orthogonal to the host cell's own synthetases and tRNAs. nih.govpnas.org

The key steps in this strategy are:

Creation of an Orthogonal Pair: A synthetase-tRNA pair is chosen from a different organism (e.g., M. jannaschii for use in E. coli) that does not cross-react with the host's translational machinery. mdpi.compnas.org

Engineering the Synthetase: The active site of the orthogonal aaRS is mutated through directed evolution or rational design to recognize and bind the desired ncAA instead of its natural substrate. nih.govgoogle.com This engineered aaRS will then specifically attach the ncAA to its cognate orthogonal tRNA.

Codon Reassignment: A codon that is rarely used or signifies termination (e.g., the UAG amber stop codon) is repurposed to encode the ncAA. springernature.com The orthogonal tRNA is engineered to have an anticodon that recognizes this reassigned codon.

Expression: When the host cell is grown in a medium containing the ncAA, the orthogonal system hijacks the translational machinery at the specific codon, inserting the ncAA into the growing polypeptide chain with high fidelity. mdpi.comunige.ch

Table 3: Components of an Orthogonal Translation System for ncAA Incorporation

| Component | Function | Engineering Requirement |

| Orthogonal tRNA (O-tRNA) | Carries the ncAA to the ribosome. | Must not be recognized by any of the host cell's endogenous aaRS enzymes. pnas.org Its anticodon is mutated to recognize a reassigned codon (e.g., UAG). |

| Orthogonal aaRS (O-RS) | Attaches the ncAA to the O-tRNA. | Must not recognize any of the host cell's endogenous tRNAs. Its active site is mutated to specifically bind the desired ncAA. nih.govgoogle.com |

| Reassigned Codon | Signals for the incorporation of the ncAA. | Typically a nonsense (stop) codon like UAG or a quadruplet frameshift codon. mdpi.commdpi.com |

| Host Organism | Provides the core translational machinery. | Often an auxotrophic strain or a genome-edited version to improve ncAA incorporation efficiency. mdpi.com |

Rational Design of Biocatalysts with Improved Stability and Catalytic Efficiency

The incorporation of ncAAs into enzymes can dramatically enhance their properties for industrial and therapeutic applications. portlandpress.comnih.gov Replacing native amino acids with synthetic ones can improve thermal stability, catalytic activity, and even alter substrate specificity. nih.govresearchgate.net

The introduction of this compound into an enzyme's structure could confer several advantages:

Enhanced Stability: The large, hydrophobic side chain can be strategically placed within the hydrophobic core of an enzyme to improve packing and increase van der Waals interactions. This can lead to significant thermal and chemical stabilization. nih.gov For example, global replacement of certain hydrophobic residues with fluorinated analogues has been shown to increase enzyme stability. nih.gov

Improved Catalytic Efficiency: While the side chain is non-reactive, its steric bulk can be used to reshape the active site. This can improve substrate binding, optimize the positioning of catalytic residues, or facilitate product release, which can be the rate-limiting step in some enzymatic reactions. acs.organu.edu.au In one study, replacing a tyrosine with a bulky ncAA led to an 8-11-fold improvement in the turnover rate of an enzyme by accelerating product release through electrostatic repulsion. acs.organu.edu.au

Table 4: Research Findings on Enzyme Improvement via ncAA Incorporation

| Enzyme | Unnatural Amino Acid | Position of Incorporation | Observed Improvement | Reference |

| Phosphotriesterase | L-(7-hydroxycoumarin-4-yl)ethylglycine | Y309 (peripheral active site) | 8-11 fold increase in turnover rate due to faster product release. | acs.organu.edu.au |

| Transaminases | Various Phenylalanine Derivatives | Active Site | Significant increase in enzyme activity. | portlandpress.com |

| Lipase B (Candida antarctica) | 4-fluorophenylalanine | Residue-specific substitution | Enhanced stability. | nih.gov |

| Myoglobin-based Oxidase | Tyrosine Analogues with reduced pKa | Conserved Tyrosine position | Enhanced oxidase activity. | portlandpress.com |

Development of Peptide-Based Probes and Bioconjugates

Peptide-based bioconjugates are valuable tools in diagnostics, imaging, and targeted drug delivery. wm.edubeilstein-journals.org The site-specific incorporation of ncAAs provides a powerful method for creating homogeneous and well-defined conjugates. nih.govacs.org While many ncAAs used for this purpose contain bioorthogonal reactive handles like azides or alkynes, structurally unique residues like this compound can also be employed as functional probes or structural modulators in bioconjugates. nih.govcreative-biogene.com

The incorporation of this specific ncAA can be utilized in several ways:

Probing Hydrophobic Interactions: The bulky, aliphatic side chain can serve as a passive probe to investigate peptide-protein or peptide-membrane interactions. By systematically replacing residues at an interface with this compound, researchers can map out hydrophobic binding pockets or study the requirements for membrane insertion.

Structural Scaffolding in Drug Conjugates: In peptide-drug conjugates (PDCs), where a cytotoxic agent is linked to a tumor-targeting peptide, the stability and conformation of the peptide are crucial. beilstein-journals.orgnih.gov Incorporating this ncAA can stabilize a specific conformation required for receptor binding, thereby improving the targeting efficiency of the conjugate. The use of ncAAs in PDCs can also increase their plasma half-life. nih.gov

Modulating Self-Assembly: The hydrophobic nature of the side chain can be used to drive the self-assembly of peptides into well-defined nanostructures, such as micelles or fibrils. nih.gov These self-assembled structures can be used as vehicles for drug delivery.

Table 5: Applications of ncAAs in Peptide Probes and Bioconjugates

| Application | Role of ncAA | Example Strategy |

| Fluorescent Labeling | Provides a bioorthogonal handle for attaching a fluorophore. | An ncAA with an azide (B81097) or alkyne group is incorporated and then "clicked" with a fluorescent dye. nih.govcreative-biogene.com |

| Targeted Drug Delivery | Acts as a structural stabilizer for the targeting peptide. | Incorporation of a bulky ncAA to lock the peptide into its bioactive conformation for improved receptor binding. beilstein-journals.orgnih.gov |

| Probing Molecular Interactions | Serves as a steric or hydrophobic probe. | Systematic replacement of native residues with the ncAA to map a binding interface. |

| PEGylation | Offers a specific site for polymer attachment. | Site-specific conjugation of polyethylene (B3416737) glycol (PEG) to an ncAA to improve the pharmacokinetic profile of a peptide therapeutic. nih.gov |

Derivatization and Analogues of S 2 Fmoc Amino 4 Ethyl Hexanoic Acid for Diversified Research Applications

Synthesis of Functionalized Analogues of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

The synthesis of the core (S)-2-amino-4-ethylhexanoic acid (AEH) structure serves as the foundation for creating a diverse range of functionalized analogues. A common approach to obtaining the racemic backbone of AEH involves the use of diethyl acetamidomalonate as a starting material. researchgate.net Subsequent optical resolution is then necessary to isolate the desired (S)-enantiomer. This can be achieved through enzymatic or chiral chromatography methods, followed by protection of the amine group with the fluorenylmethyloxycarbonyl (Fmoc) group to yield this compound, ready for solid-phase peptide synthesis (SPPS). researchgate.net

Further functionalization of the this compound scaffold can introduce a variety of chemical moieties to probe specific biological interactions or to impart desired physicochemical properties. Standard peptide synthesis protocols, primarily employing Fmoc/tBu strategies, can be adapted for the incorporation of these modified building blocks. nih.gov

Table 1: Potential Functionalized Analogues of this compound and Synthetic Considerations

| Functional Group | Potential Synthetic Strategy | Purpose of Functionalization |

| Halogenation (F, Cl, Br) | Introduction of a halogen atom onto the alkyl side chain can be achieved through various synthetic routes, potentially involving radical halogenation or the use of halogenated building blocks in the initial synthesis. | To modulate lipophilicity, steric bulk, and electronic properties for SAR studies. |

| Azido (B1232118) Group (-N3) | The introduction of an azido group can be accomplished via nucleophilic substitution of a suitable leaving group on the side chain with an azide (B81097) salt. This allows for subsequent "click chemistry" reactions. mdpi.com | To enable bio-orthogonal conjugation with alkyne-containing molecules for applications such as peptide labeling, imaging, and drug delivery. |

| Alkynyl Group (-C≡CH) | An alkynyl group can be incorporated to participate in click chemistry reactions with azide-functionalized molecules. | To facilitate bio-orthogonal ligation for various research applications. |

| Hydroxylation (-OH) | Hydroxylation of the side chain can be achieved through stereoselective methods, potentially influencing hydrogen bonding capabilities and overall polarity. | To explore the impact of hydrogen bond donors on peptide conformation and binding affinity. |

The synthesis of these functionalized analogues expands the chemical space accessible for peptide design, providing researchers with a toolkit of novel building blocks to investigate complex biological processes.

Construction of Combinatorial Libraries Utilizing the 4-Ethyl-hexanoic Acid Moiety

Combinatorial chemistry has revolutionized the discovery of novel bioactive peptides by enabling the rapid synthesis and screening of vast libraries of compounds. nih.gov The incorporation of unnatural amino acids, such as (S)-2-amino-4-ethylhexanoic acid, into these libraries can significantly enhance their structural and functional diversity.

One of the most powerful techniques for generating large peptide libraries is the "split-mix" synthesis method performed on a solid support. organic-chemistry.orgmdpi.com This approach allows for the creation of millions of unique peptide sequences, with each bead of the solid support carrying a single peptide entity. The inclusion of the 4-ethyl-hexanoic acid moiety in such libraries can be achieved by using Fmoc-protected (S)-2-amino-4-ethylhexanoic acid as one of the building blocks during the SPPS cycles.

The hydrophobic and sterically demanding nature of the 4-ethyl-hexyl side chain can be expected to confer specific properties to the peptides within the library. This can lead to the identification of peptides with enhanced stability against proteolytic degradation, a common challenge in the development of peptide-based drugs. Furthermore, the unique shape and lipophilicity of this residue can drive specific interactions with biological targets, potentially leading to the discovery of potent and selective ligands.

While direct examples of combinatorial libraries exclusively built around the 4-ethyl-hexanoic acid moiety are not extensively reported in publicly available literature, the principles of combinatorial synthesis strongly support its potential as a valuable component in the design of diverse peptide libraries aimed at a wide range of biological targets.

Structure-Activity Relationship (SAR) Studies of Peptides Containing this compound Derivatives

The systematic modification of a peptide's structure and the subsequent evaluation of its biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for understanding the molecular determinants of a peptide's function and for optimizing its properties for therapeutic applications. The incorporation of (S)-2-amino-4-ethylhexanoic acid (AEH) and its derivatives into peptides provides a powerful strategy for probing these relationships.

A notable example of a SAR study involving AEH investigated its effect on the activity of the enzyme chymotrypsin. researchgate.net In this study, a peptidyl 7-Amino-4-methylcoumarin (AMC) substrate was synthesized, incorporating AEH. The high hydrophobicity of the AEH residue was found to significantly impact the enzyme's activity, suggesting that the steric hindrance provided by the branched side chain plays a critical role in the peptide-enzyme interaction. researchgate.net

The insights gained from such studies are invaluable for the rational design of more potent and selective enzyme inhibitors or substrates. By systematically replacing natural amino acids with AEH or its functionalized analogues, researchers can map the specific structural requirements for biological activity.

Table 2: Illustrative Data from a Hypothetical SAR Study of a Peptide Analogue Series Containing AEH

| Peptide Analogue | Modification at AEH Position | Relative Binding Affinity (IC50, nM) | Key Observation |

| Parent Peptide | Leucine | 150 | Baseline activity with a natural hydrophobic amino acid. |

| Analogue 1 | (S)-2-amino-4-ethylhexanoic acid (AEH) | 75 | Increased affinity, suggesting the branched ethyl group enhances hydrophobic interactions in the binding pocket. |

| Analogue 2 | (R)-2-amino-4-ethylhexanoic acid | 300 | Decreased affinity, highlighting the critical importance of the (S)-stereochemistry for optimal binding. |

| Analogue 3 | AEH with a hydroxylated side chain | 250 | Reduced affinity, indicating that the introduction of a polar group in this position is detrimental to binding. |

| Analogue 4 | AEH with a fluorinated side chain | 60 | Further enhanced affinity, possibly due to favorable fluorine-protein interactions. |

This table is for illustrative purposes and does not represent actual experimental data from a single published study.

The data from SAR studies, such as the hypothetical example above, provide a clear rationale for the design of next-generation peptide therapeutics. The unique structural features of this compound and its derivatives make them indispensable tools for dissecting the complex interplay between peptide structure and biological function.

Green Chemistry Principles in the Synthesis and Application of S 2 Fmoc Amino 4 Ethyl Hexanoic Acid

Development of Sustainable Solvents and Solvent Minimization Strategies in Peptide Synthesis

The conventional method for peptide synthesis, Fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS), is highly effective but notorious for its substantial consumption of hazardous solvents. digitellinc.com Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used for washing, deprotection, and coupling steps. tandfonline.com These solvents are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity, posing significant environmental and health risks. tandfonline.comnih.gov Consequently, a major focus of green chemistry in this field is the replacement of these traditional solvents with safer, more sustainable alternatives.

Sustainable Solvent Alternatives:

Research has identified several greener solvents that can potentially replace DMF and NMP. These alternatives are selected based on criteria such as lower toxicity, biodegradability, and derivation from renewable sources. biotage.comtandfonline.com Key candidates include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidone (NBP), and γ-valerolactone (GVL). tandfonline.combiotage.comrgdiscovery.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has shown promise, providing high crude purity in certain peptide syntheses and low potential for racemization. biotage.com

N-Butylpyrrolidone (NBP): Structurally similar to NMP, NBP is non-toxic, biodegradable, and has demonstrated performance on par with DMF in complex peptide synthesis. tandfonline.comrgdiscovery.com

Binary Mixtures: To better mimic the desirable properties of DMF, such as polarity and viscosity, green binary solvent mixtures have been developed. acs.orgsemanticscholar.org Examples include mixtures of dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297) (EtOAc), or NBP with 1,3-dioxolane. acs.org A mixture of N-formylmorpholine (NFM) and anisole (B1667542) has also been shown to be effective. rsc.org

The viability of a solvent in SPPS depends on its ability to swell the resin support and dissolve the necessary reagents, such as the (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid building block and coupling agents. tandfonline.comtandfonline.com

Interactive Table: Comparison of Green Solvents for SPPS

This table provides a summary of research findings on the performance of various green solvents compared to the traditional solvent, DMF. Users can filter and sort the data to compare solvent properties.

| Solvent/Mixture | Resin Swelling Performance | Reagent Solubility | Peptide Purity/Yield | Key Findings | Citations |

| DMF (Reference) | Excellent | Excellent | High | Standard hazardous solvent. | tandfonline.com |

| 2-MeTHF | Acceptable (resin-dependent) | Good for many reagents | High purity with ChemMatrix resin | A leading green alternative, but Fmoc removal requires optimization. | tandfonline.combiotage.com |

| NBP | Good | Good | Comparable to DMF | Non-toxic, biodegradable, and effective for complex syntheses. | tandfonline.comrgdiscovery.com |

| CPME | Moderate | Variable | Lower than 2-MeTHF | Less toxic than DMF, but less effective for Fmoc removal. | tandfonline.combiotage.com |

| Anisole/NOP (75:25) | Good (PS resins) | Good for Fmoc-amino acids | Effective | A promising green mixture for SPPS. | tandfonline.com |

| NFM/Anisole (1:1) | Good | Good | High | Enables green ultrasound-assisted SPPS. | rsc.org |

| DMSO/EtOAc | Good | Good | Comparable to DMF | Effective binary mixture, allows for use of less polar solvents. | acs.org |

Solvent Minimization Strategies:

Efficient Reagent Utilization and Waste Reduction Protocols

A core principle of green chemistry is maximizing atom economy—the efficiency of a chemical reaction in converting reactants into the final product. Traditional Fmoc-SPPS has a notoriously poor atom economy, primarily due to the use of large molar excesses of protected amino acids and coupling reagents to drive reactions to completion. acs.orgnih.govnih.gov This practice generates significant chemical waste.

Improving Atom Economy:

Strategies to enhance reagent efficiency are critical for making the synthesis of peptides containing this compound more sustainable.

Optimized Reagent Stoichiometry: Flow chemistry systems have demonstrated effective couplings with as little as 1.2 equivalents of amino acids, a significant reduction from batch methods that often use 3 to 5 equivalents. vapourtec.com This is particularly cost-effective when using expensive, unnatural amino acids.

Alternative Synthesis Directions: An "atom-economic inverse" (N-to-C directed) SPPS method has been developed. nih.govbohrium.com This approach uses amino acid esters as building blocks and avoids the need for coupling reagents and many side-chain protecting groups, significantly improving atom economy compared to the conventional C-to-N Fmoc method. acs.orgnih.gov

Novel Coupling Chemistry: An economical, solvent-free, and metal-free method for peptide synthesis via the C–N bond cleavage of lactams has been developed. nih.gov This method eliminates the need for condensation agents, exhibits high atom economy, and produces no byproducts, resulting in a very low E-factor (a measure of waste generated). nih.govwordpress.com

Waste Reduction and Recycling:

Minimizing waste involves both reducing the input of materials and recycling reagents and solvents where possible.

In Situ Protocols: The "in situ Fmoc removal" strategy not only saves solvent but also reduces reagent waste by streamlining the number of distinct chemical steps. digitellinc.comtandfonline.com Combining the coupling and deprotection steps reduces the generation of waste from intermediate workups.

Interactive Table: E-Factor and Atom Economy in Peptide Synthesis Protocols

This table compares different synthesis strategies based on green chemistry metrics. Users can sort the data to evaluate the environmental impact of each protocol.

| Synthesis Protocol | Key Feature | Atom Economy | E-Factor (Waste/Product Ratio) | Sustainability Impact | Citations |

| Traditional Fmoc-SPPS | Excess reagents, extensive washing | Low | Very High (~2000) | High environmental burden from reagent and solvent waste. | nih.govresearchgate.netacsgcipr.org |

| Lactam-based Synthesis | No condensation agents, solvent-free | High (>99%) | Low (0.18) | Eliminates byproducts and hazardous reagents. | nih.govwordpress.com |

| Inverse N-to-C SPPS | No coupling reagents | Significantly Improved | Reduced | Avoids expensive and wasteful coupling activators. | acs.orgnih.govbohrium.com |